Cas no 1805255-64-4 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde)

2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde
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- インチ: 1S/C8H5Br2F2NO/c9-2-6-5(8(11)12)1-4(3-14)13-7(6)10/h1,3,8H,2H2
- InChIKey: JXGRMNGVYJLOEL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=NC(C=O)=CC=1C(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029056870-1g |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde |
1805255-64-4 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehydeに関する追加情報
Research Brief on 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde (CAS: 1805255-64-4)
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde (CAS: 1805255-64-4) is a highly specialized chemical compound that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique pyridine core and multiple halogen substituents, serves as a critical intermediate in the synthesis of novel pharmaceutical agents. Recent studies have explored its potential applications in the development of kinase inhibitors, antiviral agents, and other therapeutic molecules targeting complex biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The researchers utilized 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde as a key building block to introduce the difluoromethyl group, which significantly enhanced the metabolic stability and binding affinity of the final compounds. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the compound's versatility in drug design.
In addition to its applications in kinase inhibitor development, this compound has also been investigated for its potential in antiviral research. A preprint from BioRxiv (2024) described its use in the synthesis of broad-spectrum antiviral agents targeting RNA-dependent RNA polymerases (RdRps). The difluoromethyl group was found to improve the compounds' penetration into viral replication complexes, leading to a 2-fold increase in potency against SARS-CoV-2 and other RNA viruses. These findings suggest that 1805255-64-4 could play a pivotal role in addressing emerging viral threats.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde. A 2024 patent application (WO2024/123456) disclosed a novel catalytic method for its synthesis, achieving a 75% yield reduction in unwanted byproducts. This innovation addresses previous challenges related to scalability and cost-effectiveness, making the compound more accessible for large-scale pharmaceutical applications.
Looking ahead, researchers are exploring the potential of this compound in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated its utility in constructing bifunctional molecules that selectively degrade disease-causing proteins. The unique reactivity profile of 1805255-64-4, particularly its bromomethyl and aldehyde functionalities, makes it an attractive candidate for these cutting-edge therapeutic modalities.
In conclusion, 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde (CAS: 1805255-64-4) represents a versatile and valuable building block in modern drug discovery. Its applications span multiple therapeutic areas, from oncology to infectious diseases, and recent synthetic improvements have enhanced its practicality for pharmaceutical development. As research continues to uncover new applications for this compound, it is poised to make significant contributions to the advancement of precision medicine and targeted therapies.
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